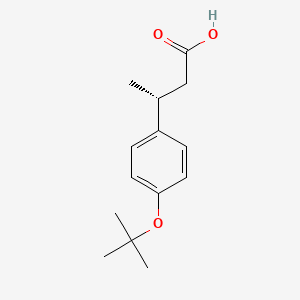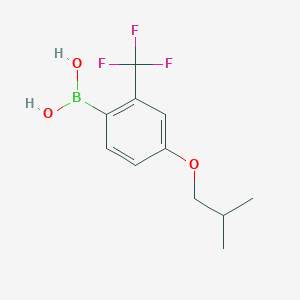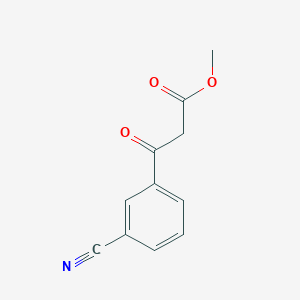
(R)-3-(4-Tert-butoxyphenyl) butanoic acid
Descripción general
Descripción
®-3-(4-Tert-butoxyphenyl) butanoic acid is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Tert-butoxyphenyl) butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butoxybenzaldehyde and a suitable chiral auxiliary.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral auxiliary to form an intermediate compound.
Reduction and Hydrolysis: The intermediate is then subjected to reduction, followed by hydrolysis to yield the desired ®-3-(4-Tert-butoxyphenyl) butanoic acid.
Industrial Production Methods
In industrial settings, the production of ®-3-(4-Tert-butoxyphenyl) butanoic acid may involve optimized reaction conditions, such as the use of flow microreactors for efficient and sustainable synthesis. These methods enhance the yield and purity of the final product while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
®-3-(4-Tert-butoxyphenyl) butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-3-(4-Tert-butoxyphenyl) butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of ®-3-(4-Tert-butoxyphenyl) butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, thereby modulating its biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(4-Methoxyphenyl) butanoic acid
- ®-3-(4-Ethoxyphenyl) butanoic acid
- ®-3-(4-Isopropoxyphenyl) butanoic acid
Uniqueness
®-3-(4-Tert-butoxyphenyl) butanoic acid is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic properties. This uniqueness can affect the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
(3R)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(9-13(15)16)11-5-7-12(8-6-11)17-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNBWCHZXWUCY-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B3251434.png)
![3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3251452.png)
![1-Azetidinecarboxylic acid, 2-[[[2-nitro-3-pyridinyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3251457.png)





![Methyl thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3251522.png)


![(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B3251534.png)

